Amibegron Hydrochloride

Beschreibung

See also: Amibegron (has active moiety).

Eigenschaften

IUPAC Name |

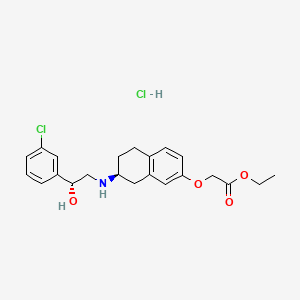

ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIZCDQCNYCVAS-RQBPZYBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=CC=C3)Cl)O)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923848 | |

| Record name | Ethyl [(7-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121524-09-2 | |

| Record name | Amibegron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121524-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amibegron hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121524092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl [(7-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {(7S)-7-[(2R)-2-(3-chlorophenyl)-2-hydroxyethylamino]-5,6,7,8-tetrahydronaphthalen-2-yloxy}acetic acid ethyl ester, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIBEGRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N910CJ679E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amibegron Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amibegron (B1667048) Hydrochloride (SR-58611A) is a selective agonist for the β3-adrenergic receptor (β3-AR) that has demonstrated potential as an anxiolytic and antidepressant agent in preclinical studies.[1][2] Although its clinical development was discontinued, the unique mechanism of action of Amibegron continues to be of scientific interest. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the pharmacological effects of Amibegron, with a focus on its interaction with the β3-adrenoceptor, downstream signaling cascades, and its influence on key neurotransmitter systems. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Primary Pharmacological Target: The β3-Adrenergic Receptor

Amibegron is a potent and selective agonist of the β3-adrenergic receptor.[3] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily, which is traditionally associated with the regulation of lipolysis and thermogenesis in adipose tissue. However, evidence suggests the presence and functional role of β3-adrenoceptors in the central nervous system, where they are implicated in the modulation of mood and anxiety.[4]

Receptor Binding and Selectivity

The selectivity of Amibegron for the β3-adrenoceptor over other adrenergic receptor subtypes and various neurotransmitter transporters and receptors is a key feature of its pharmacological profile. The following table summarizes the available quantitative data on the potency and selectivity of Amibegron.

| Target | Parameter | Value | Species/Tissue | Reference |

| β3-Adrenoceptor | EC50 | 3.5 nM | Rat colon | [3][5] |

| β3-Adrenoceptor | EC50 | 499 nM | Rat uterus | [3][5] |

| β1-Adrenoceptor | IC50 | 4.6 µM | Rat brain tissue | [3][5] |

| β2-Adrenoceptor | IC50 | 1.2 µM | Rat brain tissue | [3][5] |

| Serotonin (B10506) Transporter (SERT) | IC50 | 0.58 µM | Rat brain tissue | [3][5] |

| Norepinephrine (B1679862) Transporter (NET) | IC50 | 2.5 µM | Rat brain tissue | [3][5] |

| Dopamine Transporter (DAT) | IC50 | 3.2 µM | Rat brain tissue | [3][5] |

| 5-HT1A Receptor | IC50 | > 10 µM | Rat brain tissue | [3][5] |

| 5-HT2 Receptor | IC50 | > 10 µM | Rat brain tissue | [3][5] |

| Monoamine Oxidase A (MAO-A) | IC50 | > 10 µM | Rat brain tissue | [3][5] |

| Monoamine Oxidase B (MAO-B) | IC50 | > 10 µM | Rat brain tissue | [3][5] |

Intracellular Signaling Pathways

Activation of the β3-adrenoceptor by Amibegron initiates a downstream signaling cascade primarily mediated by the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The elevation of intracellular cAMP levels results in the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity and cell survival, such as Brain-Derived Neurotrophic Factor (BDNF).[6][7]

Amibegron-induced β3-AR Gs signaling cascade.

Modulation of Neurotransmitter Systems

A significant aspect of Amibegron's mechanism of action is its ability to modulate central serotonergic and noradrenergic neurotransmission, which is thought to underlie its antidepressant and anxiolytic effects.[8]

Serotonergic System

Studies have shown that Amibegron increases the synthesis and release of serotonin (5-HT) in several brain regions, including the prefrontal cortex, hippocampus, hypothalamus, and striatum.[3][8] This effect is believed to be a direct consequence of β3-adrenoceptor activation, as it is absent in β3-adrenoceptor knockout mice.

Noradrenergic System

Amibegron has also been demonstrated to increase the release of norepinephrine in the brain.[8] Furthermore, it has been shown to increase the firing rate of noradrenergic neurons in the locus coeruleus.[8]

Logical flow of Amibegron's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Amibegron's mechanism of action.

Radioligand Binding Assay for β-Adrenoceptors

This protocol is a representative method for determining the binding affinity of a compound like Amibegron to β-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific β-adrenoceptor subtype.

Materials:

-

Cell membranes expressing the β-adrenoceptor subtype of interest.

-

Radioligand (e.g., [³H]CGP-12177 for β3-AR).

-

Test compound (Amibegron Hydrochloride).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[1]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of various concentrations of the test compound.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

For non-specific binding control wells, add a high concentration of a known antagonist.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Radioligand binding assay workflow.

cAMP Accumulation Assay in Brain Slices

This protocol describes a method to measure cAMP levels in brain tissue following stimulation with a β3-adrenoceptor agonist.

Objective: To quantify the effect of Amibegron on cAMP production in brain tissue.

Materials:

-

Freshly prepared acute brain slices (e.g., hippocampus or prefrontal cortex).[9]

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (this compound).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Slice Preparation: Prepare acute brain slices (200-400 µm thick) from the desired brain region using a vibratome. Allow slices to recover in oxygenated aCSF.[10]

-

Pre-incubation: Pre-incubate the slices in aCSF containing a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Add various concentrations of Amibegron to the incubation medium and incubate for a defined period (e.g., 15-30 minutes).

-

Lysis: Terminate the reaction by rapidly homogenizing the slices in lysis buffer provided with the cAMP assay kit.

-

cAMP Measurement: Measure the cAMP concentration in the lysates according to the manufacturer's protocol for the chosen assay kit.[11][12]

-

Data Analysis: Normalize cAMP levels to the protein concentration of each sample and plot the concentration-response curve for Amibegron to determine its EC50.

Western Blotting for BDNF and pCREB in Brain Tissue

This protocol outlines the steps for detecting changes in the expression of BDNF and the phosphorylation of CREB in brain tissue.

Objective: To assess the effect of Amibegron treatment on the levels of BDNF and pCREB.

Materials:

-

Brain tissue homogenates from control and Amibegron-treated animals.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (anti-BDNF, anti-pCREB, anti-CREB, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Homogenize brain tissue samples in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate.[2][13]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BDNF, pCREB, total CREB, and the loading control overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the levels of BDNF and pCREB to the loading control and total CREB, respectively.

In Vivo Microdialysis for Serotonin and Norepinephrine

This protocol provides a framework for measuring extracellular levels of serotonin and norepinephrine in the brain of freely moving animals.

Objective: To determine the effect of Amibegron administration on the release of serotonin and norepinephrine in a specific brain region (e.g., prefrontal cortex).

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

This compound solution for administration.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal using a stereotaxic frame. Allow the animal to recover.[15]

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).[16]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period.

-

Drug Administration: Administer Amibegron (e.g., via intraperitoneal injection or through the dialysis probe).

-

Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using HPLC with electrochemical detection.[17]

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the effects of Amibegron treatment to a vehicle control group.

Conclusion

This compound exerts its pharmacological effects primarily through the selective activation of β3-adrenergic receptors in the central nervous system. This initiates a Gs-protein-mediated signaling cascade, leading to increased cAMP production, PKA activation, and modulation of gene expression through transcription factors like CREB. A key consequence of this signaling pathway is the enhanced synthesis and release of the monoamine neurotransmitters, serotonin and norepinephrine. The combined effects on intracellular signaling and neurotransmitter dynamics are believed to underlie the anxiolytic and antidepressant-like properties observed in preclinical models. The detailed methodologies provided in this guide offer a robust framework for further investigation into the nuanced mechanisms of Amibegron and other β3-adrenoceptor agonists. Although no longer in clinical development, the study of Amibegron's mechanism of action continues to provide valuable insights into the therapeutic potential of targeting the β3-adrenoceptor for the treatment of mood and anxiety disorders.[18]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The beta3-adrenoceptor agonist SR58611A ameliorates experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The beta3 adrenoceptor agonist, amibegron (SR58611A) counteracts stress-induced behavioral and neurochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. biosensis.com [biosensis.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 17. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amibegron - Wikipedia [en.wikipedia.org]

The SR58611A Signaling Pathway in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR58611A, also known as amibegron, is a selective agonist for the β3-adrenergic receptor.[1] While its development for treating depression and anxiety has been discontinued, the signaling pathway it activates in neurons remains a valuable area of study for understanding neuronal function and identifying new therapeutic targets. This technical guide provides an in-depth overview of the core signaling cascade initiated by SR58611A in neurons, methodologies for key experiments, and quantitative data where available. The primary mechanism of action involves the activation of the canonical Gs-coupled protein pathway, leading to the modulation of gene expression through the phosphorylation of the transcription factor CREB.

Core Signaling Pathway

The neuronal signaling pathway of SR58611A is initiated by its binding to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them. The active PKA catalytic subunits then phosphorylate various downstream targets, a key one being the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) on the DNA, initiating the transcription of target genes. This signaling cascade is implicated in the antidepressant-like effects of SR58611A.[2][3]

Quantitative Data

| Parameter | Value | Species/Cell Line | Receptor | Reference |

| EC50 | 3.5 nM | Rat Colon | β3-Adrenoceptor | [MedChemExpress Data] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the SR58611A signaling pathway.

Radioligand Binding Assay for β3-Adrenergic Receptor Affinity

This protocol is adapted from standard radioligand binding assay procedures for GPCRs and can be used to determine the binding affinity (Ki) of SR58611A.[4][5][6][7][8]

Objective: To determine the inhibition constant (Ki) of SR58611A for the β3-adrenergic receptor.

Materials:

-

Cell membranes from a cell line expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-CGP12177 (a commonly used β-adrenergic antagonist radioligand).

-

Non-specific binding control: Propranolol (B1214883) (a non-selective β-blocker).

-

Test compound: SR58611A.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the β3-adrenergic receptor to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total binding: Cell membranes, [3H]-CGP12177, and binding buffer.

-

Non-specific binding: Cell membranes, [3H]-CGP12177, and a high concentration of propranolol (e.g., 10 µM).

-

Competition binding: Cell membranes, [3H]-CGP12177, and varying concentrations of SR58611A.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of SR58611A.

-

Determine the IC50 value (the concentration of SR58611A that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring cAMP levels.[9][10][11]

Objective: To measure the dose-dependent increase in intracellular cAMP in response to SR58611A.

Materials:

-

Neuronal cell line or primary neurons expressing β3-adrenergic receptors.

-

SR58611A.

-

Forskolin (positive control, adenylyl cyclase activator).

-

IBMX (phosphodiesterase inhibitor).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

HTRF-compatible plate reader.

Procedure:

-

Cell Culture:

-

Plate cells in a 384-well plate and culture overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of SR58611A and forskolin.

-

-

Cell Stimulation:

-

Aspirate the culture medium and add stimulation buffer containing IBMX.

-

Add the diluted compounds to the wells.

-

Incubate at 37°C for 30 minutes.

-

-

Lysis and Detection:

-

Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Measurement:

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the 665/620 nm ratio and determine the cAMP concentration based on a standard curve.

-

Plot the cAMP concentration against the log concentration of SR58611A to determine the EC50.

-

Western Blot for Phosphorylated PKA and CREB

This protocol outlines the steps for detecting the phosphorylation of PKA substrates and CREB.[12][13][14]

Objective: To qualitatively or semi-quantitatively assess the increase in PKA activity and CREB phosphorylation in response to SR58611A.

Materials:

-

Neuronal cells.

-

SR58611A.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-PKA substrate, anti-PKA, anti-phospho-CREB (Ser133), anti-CREB.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Treat neuronal cells with SR58611A for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

SR58611A serves as a valuable tool for investigating the β3-adrenergic signaling pathway in neurons. The activation of the adenylyl cyclase/cAMP/PKA/CREB cascade highlights a key mechanism for modulating neuronal gene expression and function. The experimental protocols detailed in this guide provide a framework for researchers to further explore the nuances of this pathway and its potential implications for neuronal health and disease. Further research is warranted to determine the precise quantitative parameters of SR58611A's interaction with the neuronal β3-adrenergic receptor and its downstream effects on PKA activity.

References

- 1. Amibegron - Wikipedia [en.wikipedia.org]

- 2. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists [frontiersin.org]

- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 11. Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Amibegron Hydrochloride: A Technical Whitepaper on its Pharmacodynamic and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amibegron (B1667048) Hydrochloride (SR58611A) is a selective agonist for the β3-adrenergic receptor that was investigated for its potential as an antidepressant and anxiolytic agent. As the first orally active β3 agonist capable of crossing the central nervous system, it showed promise in preclinical models by modulating serotonergic and noradrenergic pathways. However, its clinical development was discontinued. This technical guide provides a comprehensive overview of the publicly available pharmacodynamic and pharmacokinetic data on Amibegron Hydrochloride. Due to the cessation of its development, detailed pharmacokinetic parameters in humans are not extensively published. This document consolidates the available preclinical and limited clinical data to serve as a resource for researchers in the field.

Introduction

This compound is a synthetic compound that acts as a selective agonist at the β3-adrenoceptor.[1] It was developed by Sanofi-Aventis for the potential treatment of depression and anxiety disorders.[1] Preclinical studies demonstrated its antidepressant and anxiolytic-like effects in various rodent models.[2][3] The proposed mechanism of action involves the modulation of central serotonergic and noradrenergic neurotransmission through the activation of β3-adrenoceptors.[4] Despite promising preclinical results and progression to Phase III clinical trials, the development of amibegron was ultimately discontinued.[1] This whitepaper aims to provide an in-depth summary of the available pharmacodynamic and pharmacokinetic properties of this compound, along with methodologies of key experiments.

Pharmacodynamics

The primary mechanism of action of Amibegron is its selective agonism at the β3-adrenergic receptor.[1] This interaction initiates a cascade of downstream signaling events that are believed to underlie its pharmacological effects.

Receptor Binding and Functional Activity

Amibegron demonstrates high selectivity for the β3-adrenoceptor over other adrenergic receptor subtypes. The available quantitative data on its in vitro activity is summarized in the table below.

| Parameter | Receptor/Transporter | Species/Tissue | Value | Reference |

| EC50 | β3-adrenoceptor | Rat colon | 3.5 nM | [5] |

| β3-adrenoceptor | Rat uterus | 499 nM | [5] | |

| IC50 | β1-adrenoceptor | Rat brain tissue | 4.6 µM | [5] |

| β2-adrenoceptor | Rat brain tissue | 1.2 µM | [5] | |

| Serotonin (5-HT) uptake | Rat brain tissue | 0.58 µM | [5] | |

| Noradrenaline (NA) uptake | Rat brain tissue | 2.5 µM | [5] | |

| Dopamine (DA) uptake | Rat brain tissue | 3.2 µM | [5] | |

| 5-HT1A receptor | - | > 10 µM | [5] | |

| 5-HT2 receptor | - | > 10 µM | [5] | |

| MAO-A | - | > 10 µM | [5] | |

| MAO-B | - | > 10 µM | [5] |

Signaling Pathway

Activation of the β3-adrenoceptor by Amibegron is coupled to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade is thought to mediate the observed effects on neurotransmitter synthesis and release.[2]

Effects on Neurotransmitter Systems

Preclinical studies have shown that Amibegron administration leads to significant changes in central serotonergic and noradrenergic systems.

-

Serotonin (5-HT): Amibegron has been shown to increase the synthesis of 5-HT and levels of its precursor, tryptophan, in several brain regions of rodents, including the cortex, hippocampus, hypothalamus, and striatum.[4] Furthermore, it promotes the release of 5-HT in the rat prefrontal cortex.[4] This effect is believed to be mediated by the activation of β3-adrenoceptors, as it was absent in β3-adrenoceptor knockout mice.[4]

-

Norepinephrine (B1679862) (NA): Amibegron increases the release of norepinephrine in the rat brain.[4] While acute administration did not alter norepinephrine synthesis or metabolism, it did increase its release.[4]

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively available in the public domain, likely due to the discontinuation of its clinical development. The available information is sparse and primarily relates to an active metabolite identified in clinical trials.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific data on the absorption, distribution, metabolism, and excretion of Amibegron in preclinical species or humans is not publicly available. Clinical trials monitored plasma concentrations of an active metabolite, SR58878.[6][7]

Pharmacokinetic Parameters

Quantitative pharmacokinetic parameters for Amibegron and its active metabolite SR58878 are not well-documented in publicly accessible literature. A Phase III clinical trial (NCT00825058) reported that steady-state plasma concentrations of the active metabolite SR58878 were reached by Day 14 of repeated dosing.[6] The study also noted no significant relationship between SR58878 plasma concentrations and patient weight or age.[6]

| Parameter | Analyte | Species | Value | Reference |

| Time to Steady State | SR58878 | Human | Reached by Day 14 | [6] |

Further pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, bioavailability, volume of distribution, and clearance for Amibegron and SR58878 are not available in the reviewed public literature.

Experimental Protocols

This section outlines the general methodologies for the key in vitro and in vivo experiments used to characterize the pharmacodynamic profile of Amibegron. Specific details of the protocols used in the original studies by Sanofi-Aventis are not fully available.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of Amibegron to stimulate the production of cyclic AMP (cAMP) in cells expressing the β3-adrenergic receptor.

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human β3-adrenergic receptor are cultured under standard conditions.

-

Cell Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.

-

Compound Incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound. The plates are then incubated for a defined period at 37°C.

-

Cell Lysis and cAMP Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a commercially available detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The data is used to generate a dose-response curve, from which the EC50 value is calculated.[8]

In Vivo Behavioral Assessment: Forced Swim Test

The forced swim test is a common preclinical model used to assess antidepressant-like activity.[9][10]

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm diameter for rats) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[10]

-

Procedure:

-

Pre-swim session (Day 1): Each rat is placed in the water-filled cylinder for a 15-minute habituation session.[10]

-

Drug Administration: On Day 2, this compound or vehicle is administered (e.g., intraperitoneally or orally) at a specified time before the test.[2]

-

Test session (Day 2): The animal is placed back in the cylinder for a 5-minute test session.[10] The entire session is recorded for later analysis.

-

-

Data Analysis: The duration of immobility (making only minimal movements to keep the head above water) is scored by a trained observer blinded to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.[10]

In Vivo Neurochemical Analysis: Microdialysis

In vivo microdialysis is used to measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[11]

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex) of an anesthetized rat. The animal is allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sample Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected. This compound is then administered, and samples are collected at regular intervals.

-

Neurochemical Analysis: The concentration of neurotransmitters (e.g., 5-HT, NA) and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[5]

-

Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline values.

Conclusion

This compound is a selective β3-adrenoceptor agonist that demonstrated antidepressant and anxiolytic properties in preclinical models, primarily through the modulation of central serotonergic and noradrenergic systems. While its mechanism of action at the molecular and systems level has been partially elucidated, a comprehensive understanding of its pharmacokinetic profile is hampered by the limited availability of public data following the discontinuation of its clinical development. The information presented in this whitepaper, compiled from available scientific literature and clinical trial registries, provides a foundational understanding of the pharmacodynamics of Amibegron and highlights the significant gaps in our knowledge of its pharmacokinetics. This document serves as a valuable resource for researchers interested in the therapeutic potential of β3-adrenoceptor agonists for central nervous system disorders.

References

- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The beta3 adrenoceptor agonist, amibegron (SR58611A) counteracts stress-induced behavioral and neurochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Confirmation of antidepressant potential of the selective beta3 adrenoceptor agonist amibegron in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the beta3-adrenoceptor (Adrb3) agonist SR58611A (amibegron) on serotonergic and noradrenergic transmission in the rodent: relevance to its antidepressant/anxiolytic-like profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of spin-trapping compounds in rat blood and brain: in vivo microdialysis determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sanofi.com [sanofi.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. animal.research.wvu.edu [animal.research.wvu.edu]

- 10. benchchem.com [benchchem.com]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antidepressant Effects of Amibegron Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amibegron (B1667048) Hydrochloride (SR-58611A) is a selective agonist for the β3-adrenergic receptor that has demonstrated antidepressant-like properties in a variety of preclinical models.[1][2] As the first orally active β3-agonist capable of crossing the blood-brain barrier, amibegron garnered significant interest for its novel mechanism of action in treating major depressive disorder.[3] This technical guide provides an in-depth overview of the experimental evidence supporting the antidepressant effects of amibegron, with a focus on its mechanism of action, key preclinical findings, and the methodologies used in its evaluation. While showing promise in animal studies, the clinical development of amibegron was ultimately discontinued (B1498344) during Phase III trials due to a lack of efficacy.[4] This document aims to serve as a comprehensive resource for researchers in the field of antidepressant drug discovery.

Mechanism of Action

Amibegron exerts its effects primarily through the selective agonism of the β3-adrenergic receptor.[1][3] Unlike the more extensively studied β1 and β2 receptors, the β3 receptor's role in the central nervous system and its implications for mood disorders have been a more recent area of investigation.[1][2] The antidepressant-like effects of amibegron are believed to be mediated through the modulation of key neurotransmitter systems and intracellular signaling cascades.

Impact on Serotonergic and Noradrenergic Systems

Preclinical studies have demonstrated that amibegron administration leads to an increase in both serotonergic and noradrenergic neurotransmission.[2] Oral administration of amibegron has been shown to increase the synthesis of serotonin (B10506) (5-HT) and its precursor, tryptophan, in several brain regions, including the cortex, hippocampus, hypothalamus, and striatum.[1][2] Furthermore, in vivo microdialysis studies in rats have confirmed that amibegron enhances the release of 5-HT in the prefrontal cortex.[1] The drug also increases the firing rate of noradrenergic neurons in the locus coeruleus.[2] Interestingly, the increase in 5-HT synthesis was not observed in β3-adrenoceptor knockout mice, confirming the critical role of this receptor in amibegron's mechanism.[1]

Intracellular Signaling Pathways

The binding of amibegron to the β3-adrenergic receptor is thought to initiate a downstream signaling cascade that influences neuronal plasticity and survival. This pathway involves the activation of key proteins such as cyclic AMP-response element binding protein (CREB) and brain-derived neurotrophic factor (BDNF), both of which are implicated in the pathophysiology of depression and the mechanism of action of existing antidepressants.[5] Studies in rats have shown that amibegron can counteract stress-induced reductions in hippocampal BDNF and the Bcl-2/Bax ratio, which is indicative of its neuroprotective and anti-apoptotic properties.[5]

Preclinical Efficacy

The antidepressant potential of amibegron has been evaluated in several well-established animal models of depression. These studies have consistently demonstrated its ability to produce antidepressant-like effects.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs. In this test, animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an indicator of antidepressant efficacy.

-

Flinders Sensitive Line (FSL) Rats: In a study using the FSL rat, a genetic model of depression, chronic treatment with amibegron (0.3, 1.0, or 3.0 mg/kg) for 14 days significantly reduced immobility time in the FST.[1]

-

Wistar Rats: In Wistar rats subjected to restraint stress, amibegron (5 and 10 mg/kg) counteracted the stress-induced increase in immobility time.[5]

| Forced Swim Test: Summary of Key Findings | ||||

| Animal Model | Compound | Dosage | Treatment Duration | Outcome |

| Flinders Sensitive Line (FSL) Rats | Amibegron | 0.3, 1.0, 3.0 mg/kg | 14 days | Significant reduction in immobility[1] |

| Wistar Rats (with restraint stress) | Amibegron | 5, 10 mg/kg | Acute and 7 days | Counteracted stress-induced increase in immobility[5] |

Chronic Mild Stress (CMS) Model

The Chronic Mild Stress model is considered to have high face and predictive validity for depression. It involves exposing rodents to a series of unpredictable, mild stressors over an extended period, leading to a state of anhedonia and other depressive-like behaviors.

-

Coat State Assessment: In a study utilizing β3-adrenoceptor knockout mice, amibegron (3 mg/kg/day, i.p.) administered for 33 days attenuated the degradation of the physical state of the coat in wild-type mice subjected to CMS.[6] This effect was not observed in the knockout mice, further implicating the β3-adrenoceptor in the antidepressant-like actions of amibegron.[6]

| Chronic Mild Stress Model: Summary of Key Findings | ||||

| Animal Model | Compound | Dosage | Treatment Duration | Outcome |

| β3-adrenoceptor knockout and wild-type mice | Amibegron | 3 mg/kg/day, i.p. | 33 days | Attenuated physical deterioration in wild-type mice[6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Forced Swim Test (Rat)

-

Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (25 ± 1 °C) to a depth of 30 cm.

-

Procedure:

-

Pre-test Session: On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim. This session serves to induce a state of immobility on the subsequent test day.

-

Drug Administration: this compound or the vehicle is administered according to the specific experimental design (e.g., acute or chronic dosing).

-

Test Session: 24 hours after the pre-test, the rats are again placed in the swim cylinder for a 5-minute test session.

-

-

Data Analysis: The duration of immobility (making only the movements necessary to keep the head above water) is scored by a trained observer, typically from video recordings.

In Vivo Microdialysis (Rat Prefrontal Cortex)

-

Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into the medial prefrontal cortex. Animals are allowed to recover for several days.

-

Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of amibegron.

-

Neurotransmitter Analysis: The concentration of serotonin (5-HT) and its metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Western Blotting (Rat Hippocampus)

-

Tissue Preparation: Following the behavioral experiments, rats are euthanized, and the hippocampus is dissected and rapidly frozen.

-

Protein Extraction: Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CREB, phospho-CREB, and BDNF. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Clinical Development and Discontinuation

Despite the promising preclinical data, the clinical development of amibegron for the treatment of major depressive disorder was discontinued in Phase III. The pivotal clinical trial (NCT00432614) did not meet its primary efficacy endpoints, leading Sanofi-Aventis to halt further development of the compound for this indication in 2008.[3] While the specific details of the clinical trial results are not extensively published, the discontinuation was attributed to a lack of demonstrated efficacy in the patient population.

Conclusion

This compound represented a novel approach to the treatment of depression through its selective agonism of the β3-adrenergic receptor. Preclinical studies robustly demonstrated its antidepressant-like effects in various animal models, supported by its ability to modulate serotonergic and noradrenergic systems and influence key intracellular signaling pathways involved in neuroplasticity. However, the failure to translate these promising preclinical findings into clinical efficacy in Phase III trials underscores the challenges in antidepressant drug development. The comprehensive data and methodologies presented in this guide offer valuable insights for researchers and professionals in the field, contributing to the broader understanding of the β3-adrenergic system as a potential target for future therapeutic interventions in mood disorders.

References

- 1. Effects of the beta3-adrenoceptor (Adrb3) agonist SR58611A (amibegron) on serotonergic and noradrenergic transmission in the rodent: relevance to its antidepressant/anxiolytic-like profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Confirmation of antidepressant potential of the selective beta3 adrenoceptor agonist amibegron in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The beta3 adrenoceptor agonist, amibegron (SR58611A) counteracts stress-induced behavioral and neurochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ggriebel.chez-alice.fr [ggriebel.chez-alice.fr]

The Role of Amibegron Hydrochloride in Animal Models of Anxiety: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amibegron (B1667048) hydrochloride (SR58611A), a selective agonist for the β3-adrenergic receptor, has been investigated for its potential anxiolytic and antidepressant properties. Preclinical studies in rodent models have demonstrated its efficacy in mitigating anxiety-like behaviors, suggesting a novel therapeutic avenue for anxiety disorders. This technical guide provides an in-depth summary of the key findings, experimental methodologies, and proposed mechanisms of action related to Amibegron's role in anxiety disorder models. While preclinical results were promising, it is important to note that clinical trials for Amibegron in treating anxiety and depression were ultimately terminated in Phase III due to a lack of efficacy.[1]

Core Findings from Preclinical Anxiety Models

Amibegron has been shown to produce anxiolytic-like effects in a dose-dependent manner in various rodent models of anxiety. The most prominent model used to evaluate its efficacy is the elevated plus-maze (EPM) test.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of Amibegron in animal models of anxiety.

| Table 1: Effects of Amibegron on the Elevated Plus-Maze (EPM) Test in Mice | |||

| Compound | Dose (mg/kg) | Effect on Time Spent in Open Arms | Effect on Number of Entries into Open Arms |

| Amibegron | 5 | Dose-dependent increase | Dose-dependent increase |

| Amibegron | 10 | Dose-dependent increase | Dose-dependent increase |

| Diazepam | Not Specified | Effective anxiolytic | Not Specified |

Data synthesized from a study by Tanyeri et al., as cited in multiple sources.[2][3]

| Table 2: Interaction of Amibegron with Serotonergic Receptor Antagonists in the EPM Test in Mice | ||

| Treatment | Effect on Amibegron (10 mg/kg)-Induced Increase in Time in Open Arms | Effect on Amibegron (10 mg/kg)-Induced Increase in Open Arm Entries |

| WAY-100635 (5-HT1A antagonist) | Significant reversal | Reversal |

| Ketanserin (5-HT2A antagonist) | Significant reversal | Reversal |

| Ondansetron (5-HT3 antagonist) | Significant reversal | No reversal |

This table illustrates that the anxiolytic effects of Amibegron are likely mediated through interactions with the serotonergic system.[2][4]

| Table 3: Effects of Amibegron on Forced Swim Test (FST) in Rats | |

| Compound | Dose (mg/kg) |

| Amibegron | 0.1, 1, 5, 10 |

| Clomipramine | 50 |

These findings suggest Amibegron also possesses antidepressant-like properties.[5]

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze raised above the floor with two open arms and two enclosed arms.

Detailed Methodology:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze is elevated (e.g., 50 cm) from the floor.

-

Animals: Mice are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Procedure:

-

Animals are administered Amibegron (e.g., 5 or 10 mg/kg, intraperitoneally) or a vehicle control a set time (e.g., 30 minutes) before testing.

-

Each mouse is placed on the central platform facing an open arm.

-

The behavior of the mouse is recorded for a set duration (e.g., 5 minutes).

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general motor activity).

-

-

Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Proposed Mechanism of Action and Signaling Pathways

Amibegron's anxiolytic-like effects are primarily attributed to its agonistic activity at β3-adrenergic receptors. Activation of these receptors is thought to modulate serotonergic and noradrenergic neurotransmission in brain regions associated with anxiety and depression.[3][6] The downstream signaling cascade may involve the regulation of neurotrophic factors and proteins involved in neuronal survival and plasticity.[7]

Caption: Proposed signaling pathway of Amibegron's anxiolytic effects.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for assessing the anxiolytic potential of a compound like Amibegron in a preclinical setting.

Caption: Typical workflow for preclinical evaluation of Amibegron.

Conclusion

Preclinical evidence strongly suggested that this compound possesses anxiolytic-like properties, mediated through the activation of β3-adrenergic receptors and subsequent modulation of the serotonergic system. The data from rodent models, particularly the elevated plus-maze test, demonstrated a clear dose-dependent anxiolytic effect. However, the translation of these promising preclinical findings to clinical efficacy in humans was not successful, leading to the termination of clinical trials. This highlights the critical challenges in translating findings from animal models of psychiatric disorders to successful clinical therapeutics. Further research may yet uncover specific contexts or patient populations where β3-adrenergic receptor agonists could have therapeutic value.

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence that the anxiolytic-like effects of the beta3 receptor agonist amibegron involve serotoninergic receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Behavioral effects of the beta3 adrenoceptor agonist SR58611A: is it the putative prototype of a new class of antidepressant/anxiolytic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The beta3 adrenoceptor agonist, amibegron (SR58611A) counteracts stress-induced behavioral and neurochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]

The β3-Adrenergic Agonist SR58611A: A Potential Modulator of Irritable Bowel Syndrome Pathophysiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR58611A, a selective β3-adrenoceptor agonist, has demonstrated potential therapeutic effects relevant to the pathophysiology of Irritable Bowel Syndrome (IBS). Initially explored for its inhibitory effects on intestinal motility, recent evidence points towards a broader mechanism of action encompassing modulation of visceral hypersensitivity and anti-inflammatory activity within the gastrointestinal tract. This technical guide provides a comprehensive overview of the preclinical data on SR58611A and other β3-adrenergic agonists, focusing on their effects on gut motility, visceral pain, and intestinal inflammation. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development in this area.

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits. The underlying pathophysiology is complex and multifactorial, involving dysregulation of gut motility, visceral hypersensitivity, and low-grade intestinal inflammation. Current therapeutic strategies often provide symptomatic relief but lack disease-modifying effects. The β3-adrenergic receptor (β3-AR) has emerged as a promising therapeutic target due to its expression in the gastrointestinal tract and its role in smooth muscle relaxation and modulation of inflammatory responses. SR58611A is a selective agonist for the β3-AR and its effects on IBS-related mechanisms are the focus of this guide.

Effects on Gut Motility

SR58611A has been shown to inhibit colonic motility, a key factor in certain subtypes of IBS. Preclinical studies have quantified this effect both in vivo and in vitro.

Quantitative Data

| Parameter | Species | Model | SR58611A Dose/Concentration | Effect | Reference |

| Inhibition of Gastrocolonic Response | Dog | In vivo | ED35: 23 µg/kg, i.v. | More potent at inhibiting colonic motility than inducing tachycardia (ED35: 156 µg/kg, i.v.) | [1] |

| Relaxation of Circular Muscle Strips | Dog | In vitro | Concentration-dependent | Competitively antagonized by the non-selective β-blocker alprenolol (B1662852) (pA2 = 7.1) | [1] |

Experimental Protocols

In Vivo Canine Colonic Motility Study:

-

Animal Model: Conscious dogs chronically implanted with electrodes and strain-gauge force transducers along the distal colon.

-

Procedure: The gastrocolonic response (postprandial increase in motility) is monitored. SR58611A is administered via intravenous infusion.

-

Measurements: Changes in colonic motility and heart rate are recorded. Dose-response curves are generated to determine the effective dose for 50% inhibition (ED50) or in this case, the dose for 35% effect (ED35).[1]

In Vitro Canine Colonic Muscle Strip Study:

-

Tissue Preparation: Circular muscle strips are prepared from the distal colon of dogs.

-

Apparatus: Tissues are mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Procedure: Muscle strips are allowed to equilibrate, and then cumulative concentration-response curves to SR58611A are generated. The effects of β-adrenoceptor antagonists are evaluated by pre-incubating the tissues with the antagonist before adding SR58611A.

-

Measurements: Changes in muscle tension (relaxation) are recorded isometrically.[1]

Logical Workflow for Motility Assessment

Figure 1. Workflow for assessing the effects of SR58611A on colonic motility.

Effects on Visceral Hypersensitivity

Visceral hypersensitivity, the perception of pain in response to normal or mildly noxious stimuli in the viscera, is a hallmark of IBS. Recent studies with other β3-AR agonists suggest a significant role for this receptor in modulating visceral pain.

Quantitative Data

A study on the β3-AR agonist CL-316243 in a rat model of early-life stress-induced visceral hypersensitivity provides compelling evidence for the potential of this drug class.

| Parameter | Species | Model | β3-AR Agonist | Effect | Reference |

| Visceral Hypersensitivity | Rat | Maternal Separation Model | CL-316243 | Significantly ameliorated visceral hypersensitivity to colorectal distension | [2] |

Experimental Protocols

Maternal Separation (MS) Model of Early-Life Stress:

-

Animal Model: Sprague Dawley rat pups.

-

Procedure: Pups are separated from their dam for a specified period daily during the early postnatal period (e.g., postnatal days 2-12). This induces a state of visceral hypersensitivity in adulthood.[2]

Colorectal Distension (CRD) for Visceral Sensitivity Assessment:

-

Procedure: A balloon catheter is inserted into the colorectum of the adult rat. The balloon is distended with varying pressures or volumes.

-

Measurements: Visceromotor response (VMR), typically quantified as the number of abdominal muscle contractions, is measured as an indicator of visceral pain. A reduction in the VMR at a given distension pressure indicates an analgesic effect.[2]

Experimental Workflow for Visceral Hypersensitivity

Figure 2. Workflow for assessing the effect of β3-AR agonists on visceral hypersensitivity.

Anti-Inflammatory Effects

Low-grade inflammation in the gut mucosa is increasingly recognized as a contributor to IBS symptoms. SR58611A has demonstrated significant anti-inflammatory properties in a preclinical model of colitis.

Quantitative Data

| Parameter | Species | Model | SR58611A Dose (mg/kg, p.o.) | Effect |

| Macroscopic Colitis Score | Rat | DNBS-induced Colitis | 1 | 25% reduction |

| 10 | 50% reduction | |||

| Histological Colitis Score | Rat | DNBS-induced Colitis | 1 | 20% reduction |

| 10 | 45% reduction | |||

| Myeloperoxidase (MPO) Activity | Rat | DNBS-induced Colitis | 1 | 30% reduction |

| 10 | 60% reduction | |||

| TNF-α Levels | Rat | DNBS-induced Colitis | 1 | 40% reduction |

| 10 | 70% reduction | |||

| IL-1β Levels | Rat | DNBS-induced Colitis | 1 | 35% reduction |

| 10 | 65% reduction | |||

| IL-6 Levels | Rat | DNBS-induced Colitis | 1 | 20% reduction |

| 10 | 50% reduction |

Experimental Protocols

Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis Model:

-

Animal Model: Male Wistar rats.

-

Procedure: Colitis is induced by a single intracolonic administration of DNBS dissolved in ethanol. SR58611A is administered orally for 7 days, starting the day before colitis induction.

-

Assessments:

-

Macroscopic and Histological Scoring: The colon is excised, and the severity of inflammation is scored based on visual and microscopic examination.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a marker of neutrophil infiltration and inflammation.

-

Cytokine Levels: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured in colonic tissue homogenates using ELISA.

-

Immunohistochemistry: Used to localize the expression of β3-adrenoceptors in the colonic wall.

-

Signaling Pathways

The therapeutic effects of SR58611A are mediated through the activation of β3-adrenoceptors, which are Gs-protein coupled receptors. In the context of the enteric nervous system and gut smooth muscle, the signaling cascade is thought to involve the following steps:

Figure 3. Proposed signaling pathway for SR58611A in the gastrointestinal tract.

Activation of the β3-AR by SR58611A leads to the stimulation of adenylyl cyclase via the Gs alpha subunit of the G-protein. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to smooth muscle relaxation, reduced excitability of enteric neurons, and modulation of inflammatory cell function.

Conclusion

The selective β3-adrenoceptor agonist SR58611A and other compounds in its class exhibit a multimodal mechanism of action that aligns with key pathophysiological features of Irritable Bowel Syndrome. The preclinical data strongly support their potential to inhibit gut motility, reduce visceral hypersensitivity, and exert anti-inflammatory effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic utility of β3-AR agonists for IBS. Future research should focus on elucidating the precise molecular targets of the PKA-mediated signaling cascade in enteric neurons and immune cells to further refine the development of this promising class of drugs.

References

Amibegron Hydrochloride: A Technical Guide to its Potential in Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amibegron Hydrochloride (SR58611A), a selective β3-adrenergic receptor agonist, has been primarily investigated for its antidepressant and anxiolytic properties. However, its mechanism of action holds significant therapeutic potential for the treatment of obesity and related metabolic disorders. The β3-adrenoceptors are predominantly expressed in adipose tissue and are key regulators of lipolysis and thermogenesis. This technical guide provides an in-depth analysis of the scientific rationale for exploring Amibegron in obesity research. While direct preclinical data on Amibegron's effects on metabolic parameters such as body weight and food intake are not extensively available in public literature, this paper will draw upon the well-established class effects of β3-adrenoceptor agonists to delineate its potential. This guide summarizes the mechanism of action, presents quantitative data from relevant preclinical and clinical studies of analogous compounds, and provides detailed experimental protocols for future research.

Introduction: The Role of β3-Adrenoceptors in Metabolic Regulation

Obesity is a complex metabolic disease characterized by excessive adipose tissue accumulation. The sympathetic nervous system plays a crucial role in regulating energy balance through the activation of adrenergic receptors in various tissues. Of particular interest is the β3-adrenoceptor, which is highly expressed in both brown adipose tissue (BAT) and white adipose tissue (WAT).

Activation of β3-adrenoceptors in adipocytes initiates a signaling cascade that leads to:

-

Increased Lipolysis: The breakdown of stored triglycerides into free fatty acids and glycerol, which can then be utilized for energy.

-

Enhanced Thermogenesis: Primarily in BAT, the activation of Uncoupling Protein 1 (UCP1) decouples mitochondrial respiration from ATP synthesis, leading to the dissipation of energy as heat.

-

"Browning" of White Adipose Tissue: The induction of a brown adipocyte-like phenotype in white adipocytes, characterized by increased mitochondrial density and UCP1 expression.

This compound is a selective agonist for the β3-adrenoceptor.[1] While its clinical development has focused on central nervous system disorders, its pharmacological profile makes it a compelling candidate for investigation in the context of obesity and metabolic disease.

Mechanism of Action: The β3-Adrenergic Signaling Pathway

Amibegron, as a β3-adrenoceptor agonist, is expected to activate a well-defined signaling pathway within adipocytes. Upon binding to the β3-adrenoceptor, a cascade of intracellular events is triggered, leading to the physiological responses of increased lipolysis and thermogenesis.

Caption: β3-Adrenergic signaling pathway in adipocytes.

Preclinical and Clinical Evidence (Class Effects of β3-Adrenoceptor Agonists)

While specific quantitative data for Amibegron's effects on obesity are limited in the public domain, extensive research on other selective β3-agonists, such as Mirabegron and CL316,243, provides a strong basis for its potential.

Preclinical Data

Studies in rodent models of obesity have consistently demonstrated the anti-obesity and metabolic benefits of β3-adrenoceptor activation.

Table 1: Effects of β3-Adrenoceptor Agonists in Preclinical Models

| Compound | Model | Dose | Duration | Key Findings |

| Amibegron (SR58611A) | Rodents | 3 and 10 mg/kg, p.o. | Acute/Chronic | Increased synthesis and release of 5-HT and norepinephrine (B1679862) in brain regions.[2][3] |

| Mirabegron | High-fat diet-fed mice | 0.8 and 8 mg/kg, daily | 6 weeks | Increased food intake, but reduced body weight and body mass index at the high dose.[4] |

| CL316,243 | A/J mice on high-fat diet | 0.001% in diet | 16 weeks | Prevented the development of diet-induced obesity.[5] |

| BRL 37344 | ob/ob mice | Not specified | Not specified | Improved systemic levels of glucose, FFA, and insulin (B600854). |

Clinical Data

The translation of the profound anti-obesity effects of β3-agonists from rodent models to humans has been challenging. Early clinical trials with several β3-agonists were discontinued (B1498344) due to a lack of significant weight loss in humans. However, more recent studies with Mirabegron, a β3-agonist approved for overactive bladder, have renewed interest in this target for metabolic diseases.

Table 2: Effects of β3-Adrenoceptor Agonists in Human Studies

| Compound | Population | Dose | Duration | Key Findings |

| Various β3-agonists | Obese individuals | Not specified | Not specified | Generally unimpressive effects on body weight, leading to discontinuation of many development programs. |

| Mirabegron | Healthy men | Single 200 mg dose | Acute | Increased BAT metabolic activity and resting metabolic rate. |

| Mirabegron | Obese, insulin-resistant humans | Not specified | Not specified | Improved oral glucose tolerance, reduced HbA1c, and improved insulin sensitivity and β-cell function. |

Experimental Protocols

To facilitate further research into this compound and other β3-agonists for obesity, this section provides detailed methodologies for key experiments.

Preclinical In Vivo Study Workflow

A typical preclinical study to evaluate the anti-obesity effects of a β3-agonist in a diet-induced obesity mouse model would follow the workflow below.

Caption: Preclinical experimental workflow for a β3-agonist.

Detailed Protocol for Preclinical In Vivo Study:

-

Animal Model and Diet: Male C57BL/6J mice, 6-8 weeks old, are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

-

Grouping and Treatment: Mice are randomized into treatment groups (n=8-10 per group): Vehicle control (e.g., saline or appropriate vehicle) and this compound at various doses (e.g., 1, 3, and 10 mg/kg/day). The drug is administered daily via oral gavage or continuously via osmotic mini-pumps for 4-8 weeks.

-

Metabolic Monitoring: Body weight and food intake are measured daily or weekly. Body composition (fat and lean mass) is assessed by quantitative nuclear magnetic resonance (qNMR) at baseline and at the end of the study.

-

Indirect Calorimetry: A subset of mice is placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): GTT and ITT are performed at the end of the treatment period to assess glucose homeostasis.

-

Tissue Collection and Analysis: At the end of the study, mice are euthanized, and various tissues (e.g., inguinal WAT, epididymal WAT, interscapular BAT, liver, muscle) are collected, weighed, and snap-frozen in liquid nitrogen or fixed in formalin.

-

Gene Expression Analysis: RNA is extracted from adipose tissues, and quantitative real-time PCR (qPCR) is performed to measure the expression of genes related to thermogenesis (e.g., Ucp1, Pgc1a) and adipogenesis (e.g., Pparg, Cebpa).

-

Histology: Formalin-fixed adipose tissue is embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess adipocyte size and morphology. Immunohistochemistry for UCP1 can also be performed.

In Vitro Adipocyte Differentiation and Treatment

Protocol for Browning of 3T3-L1 Adipocytes:

-

Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum.

-

Differentiation: To induce differentiation into white adipocytes, confluent cells are treated with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin for 2 days, followed by culture in insulin-containing medium for another 2 days. The medium is then changed to regular culture medium, and the cells are allowed to mature for another 4-6 days.

-

Browning Induction: To induce browning, mature white adipocytes are treated with this compound (e.g., 1-10 µM) or a positive control like CL316,243 for 24-48 hours.[6]

-

Analysis:

-

Gene Expression: RNA is extracted, and qPCR is performed to measure the expression of browning markers like Ucp1 and Pgc1a.[6]

-

Protein Expression: Western blotting is used to detect UCP1 and other proteins of interest.

-

Lipid Accumulation: Cells are stained with Oil Red O to visualize lipid droplets.

-

Potential and Challenges